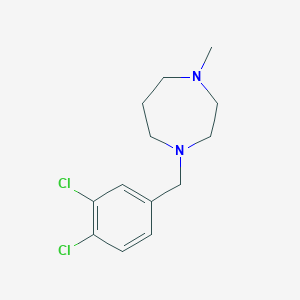
1-(3,4-dichlorobenzyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives is characterized by user-friendly, stereoselective, one-pot access involving multicomponent reactions. For instance, a combination of 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes under solvent- and catalyst-free conditions efficiently yields these derivatives (Sotoca et al., 2009)[^1^].
Molecular Structure Analysis
The crystal and molecular structure of 1,4-diazepane derivatives have been elucidated through X-ray crystallography, revealing significant details about their conformation and stereochemistry (Bremner et al., 1977)[^2^]. This analysis is crucial for understanding the structural basis of their reactivity and potential interactions in various chemical contexts.
Chemical Reactions and Properties
1,4-Diazepane derivatives undergo a series of chemical reactions, highlighting their versatility. The synthesis and characterization of these compounds involve reactions with diazonium salts, leading to new series of triazenes and diazenyl-diazepanes, showcasing their chemical diversity and reactivity (Moser & Vaughan, 2004)[^3^].
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives are typically investigated through spectroscopic methods such as NMR, IR, and mass spectrometry. These analyses provide insights into the compounds' purity, molecular identity, and functional group characteristics, which are essential for their application in various scientific fields (Moser & Vaughan, 2004)[^3^].
Chemical Properties Analysis
The chemical properties of 1,4-diazepane derivatives are defined by their functional groups and molecular structure, which dictate their reactivity and interactions with other chemical entities. Their synthesis often explores the chemical versatility of the diazepane ring, enabling the introduction of diverse substituents and functionalization patterns to achieve targeted chemical properties (Gomi et al., 2012)[^4^].
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOHJVUYIHLGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5661438.png)
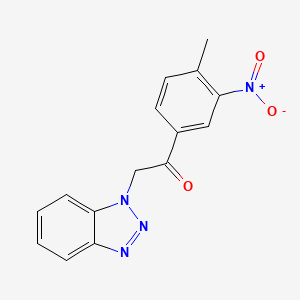
![7-(5,6-dimethylpyrimidin-4-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5661446.png)

![5-{[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5661465.png)

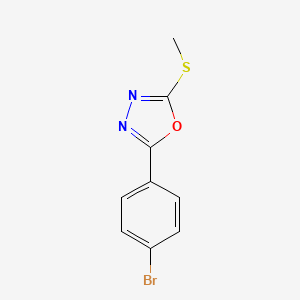
![2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5661482.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)
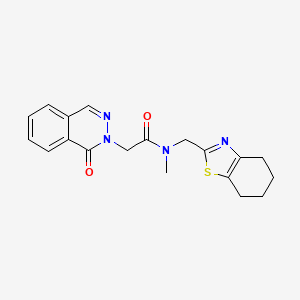
![2-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5661499.png)
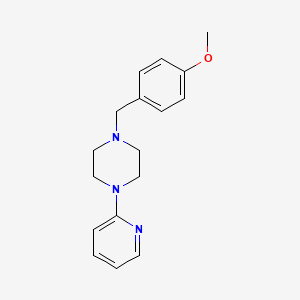
![(3R*,4S*)-4-cyclopropyl-1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5661516.png)
![3-{[(4-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5661528.png)